N1-(3-bromobenzyl)-N1-cyclopropylethane-1,2-diamine
Description
N1-(3-bromobenzyl)-N1-cyclopropylethane-1,2-diamine is an ethane-1,2-diamine derivative with a 3-bromobenzyl group and a cyclopropyl substituent at the N1 position.
Properties
IUPAC Name |
N'-[(3-bromophenyl)methyl]-N'-cyclopropylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c13-11-3-1-2-10(8-11)9-15(7-6-14)12-4-5-12/h1-3,8,12H,4-7,9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITMEANUUGFABN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-bromobenzyl)-N1-cyclopropylethane-1,2-diamine typically involves the reaction of 3-bromobenzyl chloride with cyclopropylethane-1,2-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N1-(3-bromobenzyl)-N1-cyclopropylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromobenzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Reduced bromobenzyl derivatives.
Substitution: Substituted benzyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1-(3-bromobenzyl)-N1-cyclopropylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the cyclopropylethane-1,2-diamine backbone may form hydrogen bonds or ionic interactions with amino acid residues.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Ethane-1,2-diamine derivatives vary significantly based on substituents at the N1 and N2 positions. Below is a comparative analysis of key analogs:
Table 1: Structural and Electronic Properties of Ethane-1,2-diamine Derivatives
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The 3-bromobenzyl group in the target compound contrasts with electron-donating groups (e.g., methoxy in 3ac ) and stronger electron-withdrawing groups (e.g., nitro in 3ae ). Bromine’s moderate electronegativity may balance reactivity and stability.
- Steric Effects: The cyclopropyl group introduces steric hindrance, comparable to carborane derivatives in , which exhibit high stability due to bulky substituents .
Corrosion Inhibition (DFT Studies)
Amine-based compounds like DETA, TETA, and PEHA () show corrosion inhibition correlated with electron density and adsorption capacity. The target compound’s bromine and cyclopropyl groups may enhance adsorption via halogen bonding and hydrophobic interactions, though experimental validation is needed .
Biological Activity
N1-(3-bromobenzyl)-N1-cyclopropylethane-1,2-diamine is an organic compound notable for its unique molecular structure, which combines a bromobenzyl group with a cyclopropyl moiety attached to an ethane-1,2-diamine backbone. The molecular formula, C12H19BrN2, indicates the presence of 12 carbon atoms, 19 hydrogen atoms, 2 nitrogen atoms, and 1 bromine atom. This compound has garnered attention in pharmacological research due to its potential biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound often exhibit significant biological activities, particularly in the realms of cancer treatment and enzyme inhibition. Key areas of interest include:
- Inhibition of Enzymatic Activity : Compounds with amine functionalities are frequently studied for their ability to inhibit lysine-specific demethylase (LSD) enzymes, which are implicated in various cancers.
- Antitumor Properties : The compound's structure suggests potential interactions with proteins involved in tumor growth and metastasis.
Table 1: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C12H19BrN2 | Contains a bromobenzyl group |
| N,N-Dimethylcyclopropylethane-1,2-diamine | C10H19N | Lacks halogen substitution |
| N,N'-Di(3-bromobenzyl)ethane-1,2-diamine | C18H20Br2N2 | Features two bromobenzyl groups |
Enzyme Inhibition
The primary mechanism by which this compound may exert its biological effects is through the inhibition of LSD enzymes. These enzymes are known to regulate gene expression by demethylating lysine residues on histones. Inhibition of LSD has been associated with:
- Induction of Apoptosis : By altering gene expression profiles in cancer cells.
- Inhibition of Epithelial-Mesenchymal Transition (EMT) : A process critical for cancer metastasis.
Case Studies
Several studies have explored the pharmacological effects of compounds related to this compound:
-
Study on LSD Inhibitors : Research indicated that compounds inhibiting LSD activity could significantly reduce tumor cell viability and proliferation rates in vitro.
- Findings : The study reported a decrease in cell viability by up to 70% when treated with similar amine-containing compounds.
-
Antitumor Activity Assessment : A comparative analysis of various amine derivatives demonstrated that those with halogen substitutions exhibited enhanced antitumor properties.
- Results : The presence of bromine was correlated with increased potency against specific cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
